molecular formula C14H18N2O2 B13906005 Tert-butyl 2-(1-methylindazol-6-YL)acetate

Tert-butyl 2-(1-methylindazol-6-YL)acetate

Cat. No.: B13906005
M. Wt: 246.30 g/mol
InChI Key: KWLLRWJRGDGNPN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-methylindazol-6-yl)acetate is a chemical compound with the molecular formula C14H18N2O2 It is an ester derivative of indazole, a bicyclic aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-methylindazol-6-yl)acetate typically involves the esterification of 1-methylindazole-6-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-methylindazol-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indazole derivatives.

Scientific Research Applications

Tert-butyl 2-(1-methylindazol-6-yl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its indazole core.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methylindazol-6-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with specific receptors in biological systems, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl imidazol-1-yl acetate: A similar ester derivative with an imidazole core.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another ester derivative with a piperazine core.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with a piperazine core.

Uniqueness

Tert-butyl 2-(1-methylindazol-6-yl)acetate is unique due to its indazole core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 2-(1-methylindazol-6-yl)acetate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)8-10-5-6-11-9-15-16(4)12(11)7-10/h5-7,9H,8H2,1-4H3

InChI Key

KWLLRWJRGDGNPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C=NN2C

Origin of Product

United States

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